molecular formula C13H19BrO B13160740 (([2-(Bromomethyl)pentyl]oxy)methyl)benzene

(([2-(Bromomethyl)pentyl]oxy)methyl)benzene

Katalognummer: B13160740
Molekulargewicht: 271.19 g/mol
InChI-Schlüssel: KDXGVTDBEZRZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(([2-(Bromomethyl)pentyl]oxy)methyl)benzene: is an organic compound with the molecular formula C₁₃H₁₉BrO It is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain linked through an ether bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromomethylpentanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an ether linkage between the benzyl group and the pentyl chain. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromomethyl group in (([2-(Bromomethyl)pentyl]oxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: (([2-(Bromomethyl)pentyl]oxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids, facilitating the study of biological processes and the development of biotechnological applications.

Medicine:

    Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.

Industry:

    Materials Science: this compound can be used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

Wirkmechanismus

The mechanism of action of (([2-(Bromomethyl)pentyl]oxy)methyl)benzene involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The ether linkage in the compound provides stability and influences its reactivity.

Vergleich Mit ähnlichen Verbindungen

    Benzyl bromide: Similar in structure but lacks the pentyl chain.

    Pentyl bromide: Similar in structure but lacks the benzyl group.

    Benzyl ether: Similar in structure but lacks the bromomethyl group.

Uniqueness:

    (([2-(Bromomethyl)pentyl]oxy)methyl)benzene: combines the reactivity of a bromomethyl group with the stability of an ether linkage and the hydrophobicity of a pentyl chain, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H19BrO

Molekulargewicht

271.19 g/mol

IUPAC-Name

2-(bromomethyl)pentoxymethylbenzene

InChI

InChI=1S/C13H19BrO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI-Schlüssel

KDXGVTDBEZRZFM-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COCC1=CC=CC=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.